



laboratory scale synthesis protocol for 2-Methoxyphenyl acetate

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Compound of Interest

Compound Name: 2-Methoxyphenyl acetate

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Synthesis of 2-Methoxyphenyl Acetate: A Laboratory Protocol Abstract

This application note provides a detailed, step-by-step protocol for the laboratory-scale synthesis of **2-methoxyphenyl acetate**, a valuable intermediate in the pharmaceutical and flavor industries. The synthesis is achieved through the efficient acetylation of guaiacol with acetic anhydride using pyridine as a catalyst and solvent. This document outlines the necessary reagents, equipment, reaction conditions, purification procedures, and characterization of the final product. All quantitative data is summarized in tables for clarity, and a graphical representation of the experimental workflow is provided. This protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

2-Methoxyphenyl acetate, also known as guaiacyl acetate, is an aromatic ester with applications as a flavoring agent and as a key intermediate in the synthesis of various pharmaceutical compounds. Its synthesis is a classic example of esterification, specifically the acylation of a phenol. The most common and efficient method for its preparation on a laboratory scale is the reaction of 2-methoxyphenol (guaiacol) with acetic anhydride. The reaction is typically catalyzed by a base, such as pyridine, which also serves as the solvent, or by an acid catalyst. This protocol details a robust and reproducible method using pyridine.



Reaction Scheme

Figure 1: Reaction scheme for the synthesis of **2-methoxyphenyl acetate** from guaiacol and acetic anhydride.

Materials and Equipment

Reagents	Molar Mass (g/mol)	Density (g/mL)	Quantity	
Guaiacol (2- Methoxyphenol)	124.14[1][2]	1.129[1][3][4]	12.41 g (0.1 mol)	
Acetic Anhydride	102.09[5][6][7][8]	1.082[5]	15.31 g (14.15 mL, 0.15 mol)	
Pyridine	79.10[9][10][11]	0.982[9][10]	50 mL	
Diethyl Ether	-	-	200 mL	
5% HCl solution	-	-	150 mL	
Saturated NaHCO3 solution	-	-	100 mL	
Saturated NaCl solution (Brine)	-	-	50 mL	
Anhydrous MgSO4	-	-	~10 g	



Equipment		
250 mL Round-bottom flask		
Reflux condenser		
Magnetic stirrer with heating mantle		
Dropping funnel		
Separatory funnel (500 mL)		
Beakers and Erlenmeyer flasks		
Rotary evaporator		
Distillation apparatus		
pH paper		

Experimental Protocol

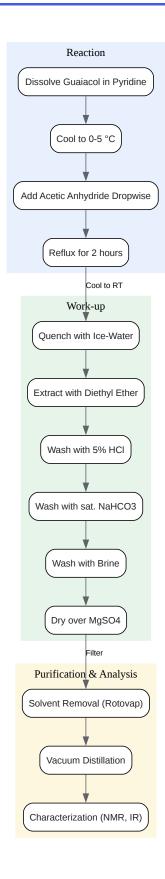
- 1. Reaction Setup:
- In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 12.41 g (0.1 mol) of guaiacol in 50 mL of pyridine.
- Place the flask in an ice bath to cool the solution to 0-5 °C.
- 2. Addition of Acetic Anhydride:
- While stirring, add 15.31 g (14.15 mL, 0.15 mol) of acetic anhydride dropwise to the cooled solution using a dropping funnel over a period of 30 minutes. Maintain the temperature below 10 °C during the addition.
- 3. Reaction:
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.



- Heat the mixture to reflux (approximately 115 °C) using a heating mantle and let it stir for 2 hours.
- Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- 4. Work-up:
- Cool the reaction mixture to room temperature.
- Slowly pour the mixture into 200 mL of ice-cold water with stirring.
- Transfer the mixture to a 500 mL separatory funnel and extract the product with diethyl ether (3 x 75 mL).
- Combine the organic layers and wash successively with 5% HCl solution (3 x 50 mL) to remove pyridine, followed by saturated NaHCO3 solution (2 x 50 mL) to remove any unreacted acetic anhydride and acetic acid, and finally with saturated NaCl solution (1 x 50 mL).
- Dry the organic layer over anhydrous MgSO4.
- 5. Purification:
- Filter off the drying agent and remove the solvent using a rotary evaporator.
- Purify the crude product by vacuum distillation. Collect the fraction boiling at 122-124 °C at 18 mmHg.[12]
- 6. Product Characterization:
- The final product should be a colorless liquid.
- Determine the yield and characterize the product by IR, 1H NMR, and 13C NMR spectroscopy.

Experimental Workflow





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Caption: Experimental workflow for the synthesis of **2-methoxyphenyl acetate**.



Data Summary

Product	Molecular Formula	Molar Mass (g/mol)	Boiling Point (°C)	Theoretic al Yield (g)	Actual Yield (g)	Percent Yield (%)
2- Methoxyph enyl Acetate	C9H10O3	166.17[12] [13][14][15]	240 (atm) [15], 122- 124 (18 mmHg)[12]	16.62	-	-

Table 1: Physical Properties and Yield of 2-Methoxyphenyl Acetate

Spectroscopic Data	Chemical Shift (δ) / Wavenumber (cm ⁻¹)		
¹H NMR (CDCl₃, 400 MHz)	~7.3-6.8 (m, 4H, Ar-H), ~3.8 (s, 3H, OCH ₃), ~2.1 (s, 3H, COCH ₃)		
¹³ C NMR (CDCl₃, 100 MHz)	~170 (C=O), ~150 (Ar-C-O), ~140 (Ar-C-O), ~127, ~123, ~121, ~112 (Ar-C), ~56 (OCH ₃), ~21 (COCH ₃)		
IR (neat, cm ⁻¹)	~1765 (C=O, ester), ~1590, ~1490 (C=C, aromatic), ~1250, ~1180 (C-O, ester)		

Table 2: Expected Spectroscopic Data for 2-Methoxyphenyl Acetate

Safety and Handling

- Guaiacol: Harmful if swallowed. Causes skin irritation and serious eye irritation.
- Acetic Anhydride: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.[8]
- Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.
 [16]
- Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides.



 Hydrochloric Acid: Causes severe skin burns and eye damage. May cause respiratory irritation.

All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

Conclusion

This protocol describes a reliable and efficient method for the laboratory-scale synthesis of **2-methoxyphenyl acetate**. The procedure is straightforward and utilizes common laboratory reagents and equipment. The purification by vacuum distillation yields a product of high purity suitable for further applications. The provided data tables and workflow diagram offer a clear and concise guide for researchers performing this synthesis.

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